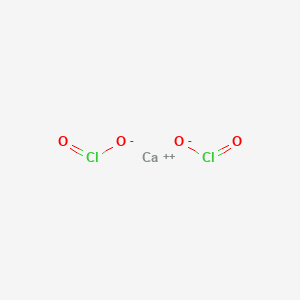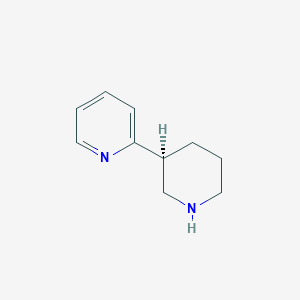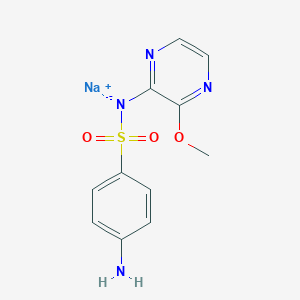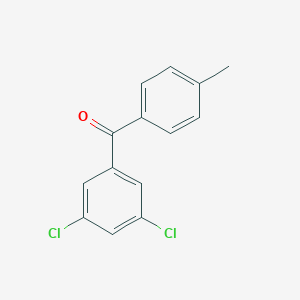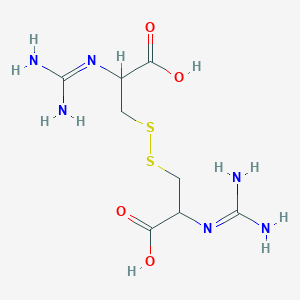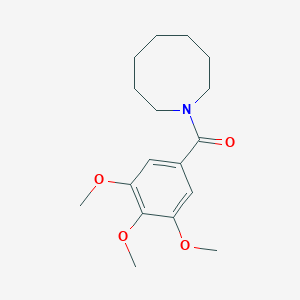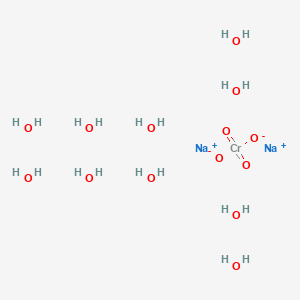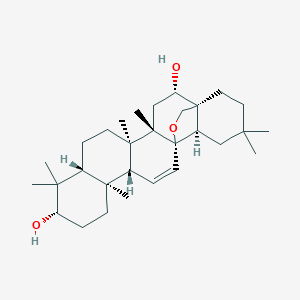
Saikogenin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saikogenin E is a naturally occurring compound found in the roots of the plant Bupleurum falcatum. It belongs to the family of saikosaponins, which are known for their anti-inflammatory, anti-tumor, and immunomodulatory properties. Saikogenin E has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
1. Identification and Structure Elucidation
Saikogenin E was first isolated and identified from Bupleurum spp., particularly from Bupleurum falcatum L. Early research focused on its extraction and structural elucidation, confirming it as a genuine sapogenin derived from saponins present in the plant (Imi, Fujimoto, & Shibata, 1968).
2. Metabolism by Intestinal Bacteria
Saikogenin E has been studied for its metabolism by human intestinal bacteria. It was found to be a product of the metabolic transformation of saikosaponin c, indicating its potential bioavailability and activity in human gut environments (Yu et al., 1997).
3. Role in Traditional Medicine
Saikogenin E, as a constituent of various saikosaponins, is a significant compound in traditional Chinese medicine. It is found in Radix bupleuri, a herb used in multiple herbal remedies, and its presence and concentration are crucial for the quality and efficacy of these traditional medicines (Bao et al., 2004).
4. Pharmacological Properties
While direct studies on saikogenin E are limited, related compounds like saikogenin D have been studied for their pharmacological effects, such as the inhibition of prostaglandin E2 production and the elevation of intracellular free Ca2+ concentration, suggesting potential anti-inflammatory and other therapeutic effects (Kodama et al., 2003).
5. Metabolites in Biological Samples
Studies have been conducted to understand the in vitro metabolism of saikogenins, including saikogenin E, and their detection in biological samples like plasma and feces. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Xue et al., 2019).
Eigenschaften
CAS-Nummer |
13715-23-6 |
|---|---|
Produktname |
Saikogenin E |
Molekularformel |
C30H48O3 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol |
InChI |
InChI=1S/C30H48O3/c1-24(2)14-15-29-18-33-30(21(29)16-24)13-9-20-26(5)11-10-22(31)25(3,4)19(26)8-12-27(20,6)28(30,7)17-23(29)32/h9,13,19-23,31-32H,8,10-12,14-18H2,1-7H3/t19-,20+,21+,22-,23-,26-,27+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
IUXCCCANLLMMGX-KTLSIJAESA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O |
SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
Kanonische SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



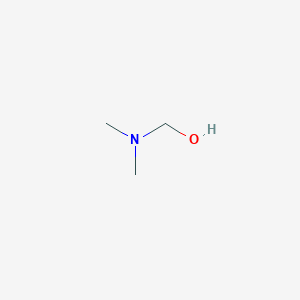
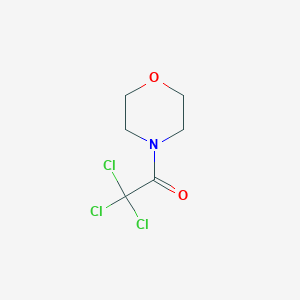
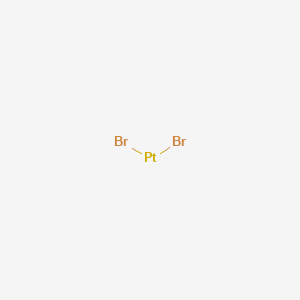
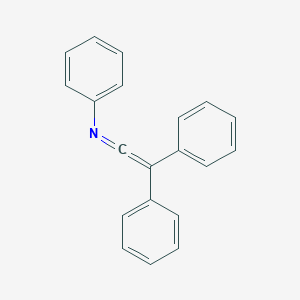
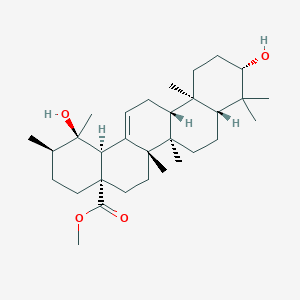
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
